molecular formula C13H15NO B14768003 3-Ethynyl-N-isopropyl-5-methylbenzamide

3-Ethynyl-N-isopropyl-5-methylbenzamide

Cat. No.: B14768003
M. Wt: 201.26 g/mol
InChI Key: SJXXLGQINRITHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-N-isopropyl-5-methylbenzamide is an organic compound with a unique structure that includes an ethynyl group, an isopropyl group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N-isopropyl-5-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid, isopropylamine, and methylating agents.

    Amidation Reaction: The 3-ethynylbenzoic acid is reacted with isopropylamine under controlled conditions to form the corresponding amide.

    Methylation: The resulting amide is then methylated using appropriate methylating agents to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-isopropyl-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amides or alkanes.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-Ethynyl-N-isopropyl-5-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-N-isopropylbenzamide: Lacks the methyl group, leading to different chemical properties.

    3-Ethynyl-N-methyl-5-methylbenzamide: Contains a methyl group on the nitrogen, altering its reactivity.

    3-Ethynyl-N-isopropyl-4-methylbenzamide: The position of the methyl group on the benzene ring is different, affecting its chemical behavior.

Uniqueness

3-Ethynyl-N-isopropyl-5-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of an ethynyl group, isopropyl group, and methylbenzamide core makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethynyl-5-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H15NO/c1-5-11-6-10(4)7-12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15)

InChI Key

SJXXLGQINRITHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.